

An In-depth Technical Guide to the Basic Reactivity of Cyclooctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclooctane

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Abstract

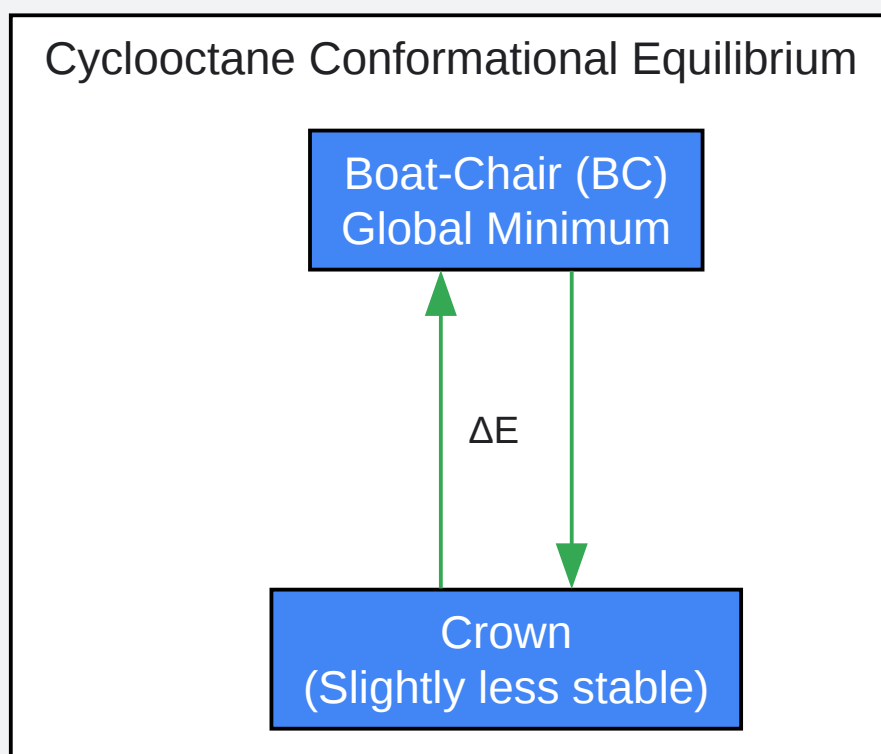
Cyclooctane ((CH₂)₈), a saturated cyclic hydrocarbon, serves as a fundamental scaffold in organic chemistry and is a key reference compound for eight-membered ring systems. Under standard conditions, its reactivity is characterized by a general inertness typical of alkanes, primarily due to the presence of strong, non-polar carbon-carbon and carbon-hydrogen bonds. However, its unique conformational complexity influences its reactivity profile. This guide provides a comprehensive overview of the core reactivity of **cyclooctane**, focusing on its conformational landscape, thermodynamic properties, and its participation in foundational reaction classes such as free-radical halogenation and catalytic oxidation. Detailed experimental methodologies and quantitative data are presented to serve as a practical resource for laboratory applications.

Introduction and Core Physicochemical Properties

Cyclooctane is a colorless, simple hydrocarbon with a characteristic camphor-like odor.^[1] As a saturated cycloalkane, it lacks the reactive π -bonds of unsaturated analogues, rendering it stable under standard temperature and pressure (STP). Its chemistry is dominated by the transformation of its C-H bonds. The primary routes for derivatization involve high-energy processes or catalytic activation to overcome the inherent stability of these bonds.

Conformational Analysis

The reactivity of **cyclooctane** is intrinsically linked to its complex conformational space. Unlike the rigid chair conformation of cyclohexane, **cyclooctane** possesses multiple low-energy conformers, making it the "unquestionably the conformationally most complex cycloalkane."^[1]^[2] Computational and experimental studies have identified several key structures.^[3]^[4] The two lowest-energy and most significant conformers are the boat-chair (BC) and the crown. The boat-chair form is generally accepted as the most stable, or global minimum, structure.^[1]^[2] The crown conformation is slightly higher in energy.^[1]^[2] The interconversion between these forms involves surmounting relatively low energy barriers, leading to a dynamic equilibrium at room temperature.^[5]



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Figure 1: Equilibrium between the two most stable conformers of **cyclooctane**.

Physical and Thermodynamic Data

The stability and reactivity of **cyclooctane** can be quantified through its thermodynamic properties. This data is essential for predicting reaction feasibility and understanding the energetic landscape of its transformations.

Property	Value	Units	Reference(s)
Molecular Formula	C ₈ H ₁₆	-	[6][7]
Molar Mass	112.216	g·mol ⁻¹	[2]
Density (at 25 °C)	0.840	g·cm ⁻³	[2]
Melting Point	14.5	°C	[2]
Boiling Point	151.2	°C	[2]
Standard Liquid Enthalpy of Formation (ΔfH°liquid)	-156.2 ± 1.2	kJ·mol ⁻¹	[8]
Standard Gas Enthalpy of Formation (ΔfH°gas)	-123.1 ± 0.8	kJ·mol ⁻¹	[9]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)	-5295.6 ± 1.0	kJ·mol ⁻¹	[8][9]
Liquid Phase Heat Capacity (Cp,liquid at 298.15 K)	~215	J·mol ⁻¹ ·K ⁻¹	[6]
Ring Strain Energy	40 - 52	kJ·mol ⁻¹	[8]

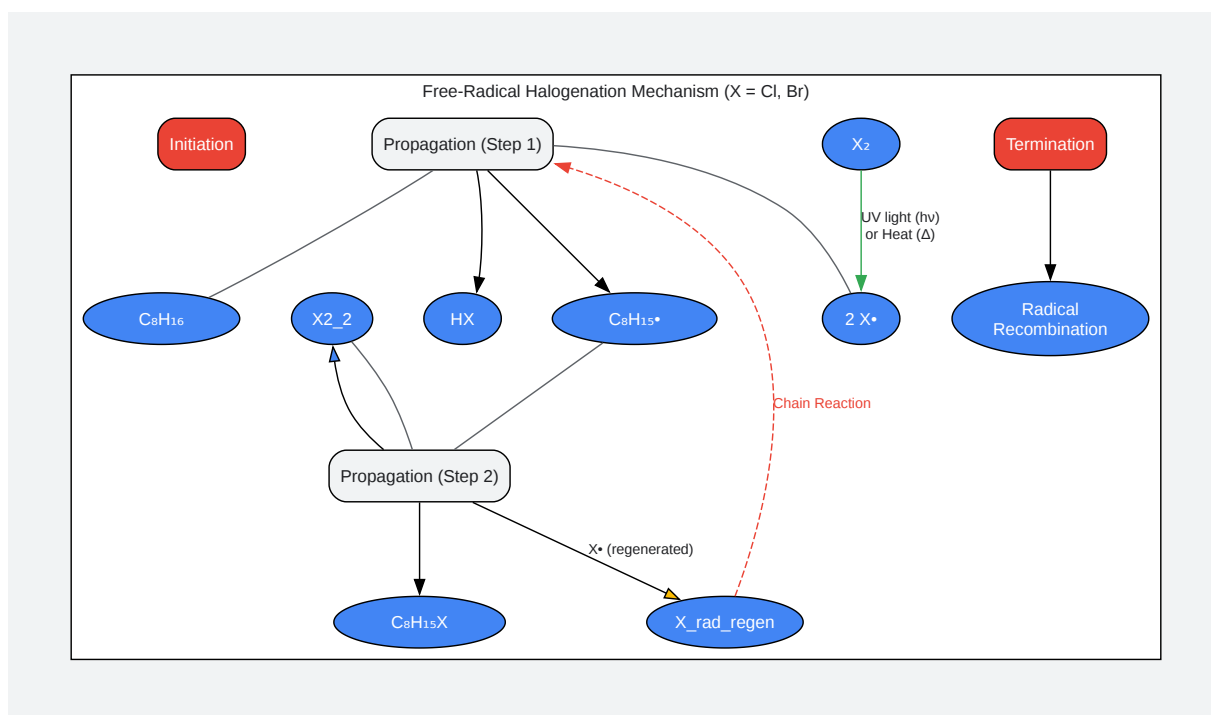
Table 1: Selected Physical and Thermochemical Properties of **Cyclooctane**.

Core Reactivity and Key Transformations

Under standard conditions, **cyclooctane** is resistant to acids, bases, and mild oxidizing/reducing agents. Its reactions typically require energetic input (e.g., UV light, heat) or potent catalysts to proceed at a meaningful rate. The two most representative reactions are free-radical halogenation and catalytic C-H oxidation.^[2]

Free-Radical Halogenation

Like other alkanes, **cyclooctane** undergoes substitution reactions with halogens (primarily Cl₂ and Br₂) via a free-radical chain mechanism.^{[2][10]} The reaction is initiated by UV light or heat, which causes homolytic cleavage of the diatomic halogen molecule.^{[11][12]}



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Figure 2: General mechanism for the free-radical halogenation of **cyclooctane**.

This protocol is a generalized procedure based on established principles of free-radical halogenation of alkanes.^{[13][14]}

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve **cyclooctane** (1.0 eq.) in a suitable inert solvent (e.g., carbon tetrachloride or hexane).
- **Initiation:** Position a UV lamp (or a high-wattage incandescent bulb for bromination) to irradiate the flask.^[12]
- **Reagent Addition:** Slowly add a solution of bromine (Br₂) (1.0 eq.) in the same solvent to the stirring **cyclooctane** solution. The addition is typically done dropwise to control the reaction rate and temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by the disappearance of the bromine's reddish-brown color. Continue irradiation until the color has faded completely.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude bromocyclooctane can be purified by fractional distillation.
- **Analysis:** Confirm product identity and purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Catalytic Oxidation

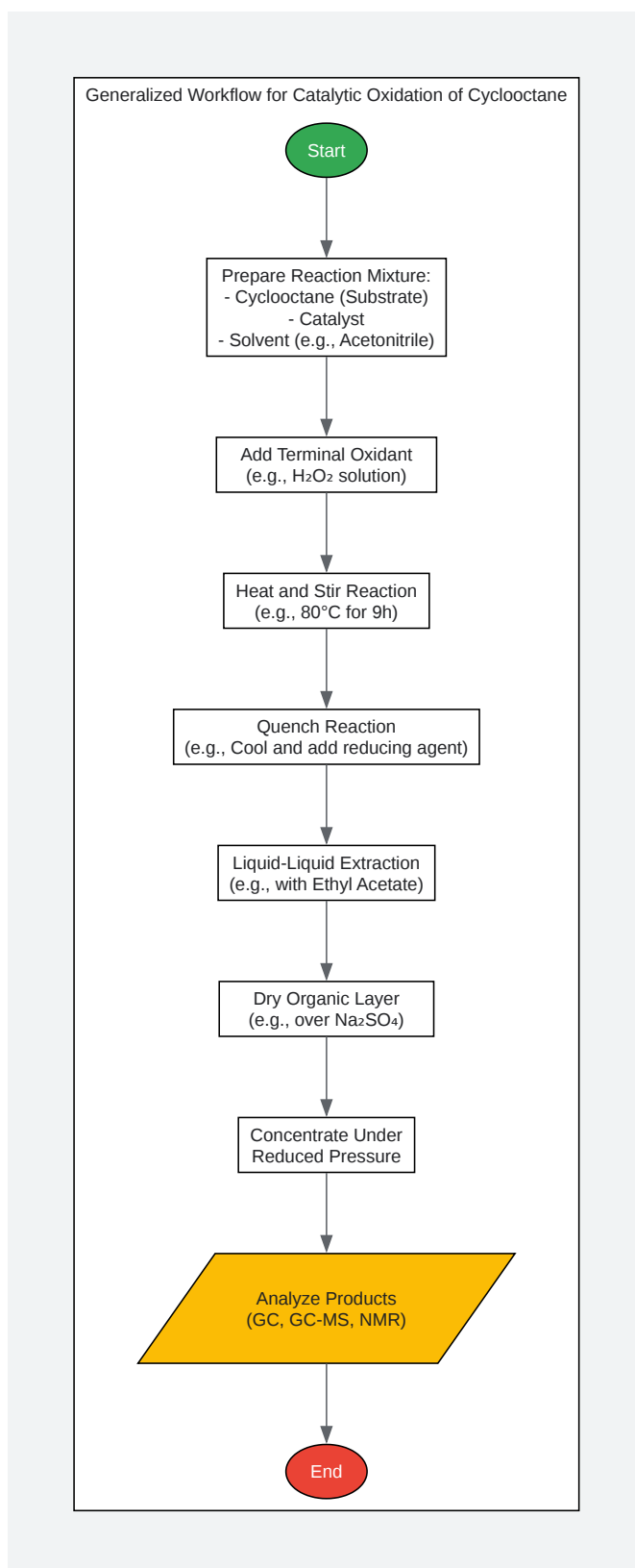
While highly resistant to common oxidants, the C-H bonds of **cyclooctane** can be functionalized using transition metal catalysts and a terminal oxidant. These reactions are of significant interest for converting inexpensive hydrocarbon feedstocks into valuable chemical intermediates like cyclooctanol and cyclooctanone.

Commonly employed oxidants include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).^{[15][16]} A variety of catalysts, often based on iridium, cobalt, vanadium, or iron, have been shown to be effective.^{[15][16]} The reaction typically yields a mixture of cyclooctanol, cyclooctanone, and, in some cases, cyclooctyl hydroperoxide as the initial product.^[16]

Catalyst System	Oxidant	Solvent	Temp (°C)	Time (h)	Conversion (%)	Major Product (s)	Reference(s)
Iridium Cp* Complex	NaIO ₄	4:1 Acetone/H ₂ O	23	5	-	Cyclooctanone (31% Yield)	^[15]
[Co]CoW Polyoxometalate	H ₂ O ₂	CH ₃ CN	80	9	50	Cyclooctanone (80% Sel.)	^[16]
PV ₂ W Polyoxometalate	H ₂ O ₂	CH ₃ CN	80	9	42	Cyclooctanone (63% Sel.)	^[16]
P450 BM3 / ADH (Whole Cell Biocatalyst)	O ₂	Aqueous Buffer	-	-	-	Cyclooctanone (>94% Sel., 51% Yield)	^[17]

Table 2: Summary of Selected Catalytic Oxidation Systems for **Cyclooctane**. (Sel. = Selectivity)

This protocol represents a typical workflow for the liquid-phase catalytic oxidation of **cyclooctane** based on published conditions.^{[15][16]}



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Figure 3: A typical experimental workflow for the catalytic oxidation of **cyclooctane**.

Conclusion

The reactivity of **cyclooctane** under standard conditions is low, consistent with its classification as a saturated hydrocarbon. Its chemistry is primarily accessed through high-energy free-radical pathways or sophisticated catalytic C-H activation and oxidation. An understanding of its complex conformational landscape is crucial for rationalizing its behavior and designing selective transformations. The quantitative thermodynamic data and representative protocols provided herein offer a foundational resource for researchers aiming to utilize **cyclooctane** as a starting material or model system in chemical synthesis and drug development. Future advancements in catalysis are expected to further unlock the potential of this simple yet structurally intricate cycloalkane.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Basic Reactivity of Cyclooctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165968#basic-reactivity-of-cyclooctane-under-standard-conditions]

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